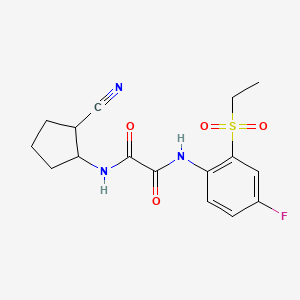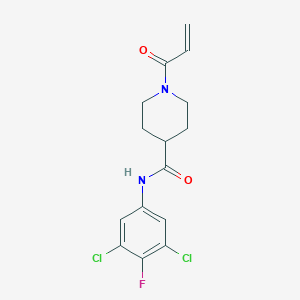![molecular formula C16H28N2O3 B7450558 N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide](/img/structure/B7450558.png)
N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide" is a synthetic chemical with potential applications in various scientific fields. Its structure consists of a piperidine ring substituted with hydroxymethyl and propan-2-yl groups, linked through an oxoethyl chain to an ethylamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidine ring. A common synthetic route might involve:
Formation of Piperidine Ring: : The initial step can involve the cyclization of appropriate precursors to form the piperidine ring.
Functional Group Modification: : Introduction of the hydroxymethyl and propan-2-yl groups to the piperidine ring via suitable reagents and conditions.
Oxoethyl Chain Attachment: : Linking the piperidine ring to an oxoethyl chain, possibly through amide bond formation.
Final Assembly: : Coupling the resulting intermediate with N-ethyl prop-2-enamide to yield the final compound.
Industrial Production Methods
The industrial production of this compound could be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylate derivatives.
Reduction: : Reduction of the oxo group can yield alcohol derivatives.
Substitution: : The compound's functional groups allow for various substitution reactions, such as nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 under suitable conditions.
Reduction: : NaBH4 or LiAlH4 for reducing oxo groups.
Substitution: : Nucleophiles like amines or thiols under appropriate pH conditions.
Major Products
The reactions typically yield derivatives with modified functional groups, which could be further utilized in different chemical syntheses or applications.
Applications De Recherche Scientifique
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Investigating its role as a molecular probe to understand biological pathways.
Medicine: : Potential use in drug discovery and development due to its complex structure.
Industry: : Use in the manufacturing of fine chemicals and pharmaceuticals.
Mécanisme D'action
The compound's effects are mediated through interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream biological pathways. Detailed studies on its binding affinity and specific interactions are required to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Other similar compounds may include:
N-ethyl-N-{2-[3-(methyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide
N-ethyl-N-{2-[3-(hydroxyethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide
These compounds share a core structural motif but differ in their substituents, which can significantly impact their reactivity, binding properties, and overall functionality.
This detailed exploration of "N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide" covers its synthesis, reactions, applications, mechanism, and comparisons, providing a comprehensive understanding of its scientific significance.
Propriétés
IUPAC Name |
N-ethyl-N-[2-[3-(hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-5-14(20)17(6-2)10-15(21)18-9-7-8-16(11-18,12-19)13(3)4/h5,13,19H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJLXGUWCRWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC(C1)(CO)C(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)

![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
![N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)

![N-{2-[3-(2-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B7450546.png)
![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[(2S,4R)-2-(1H-imidazol-2-yl)-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7450569.png)
![1-(prop-2-enoyl)-N-[2-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B7450575.png)
